6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine
Description
Propriétés
IUPAC Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-9-10-6-8-2-5(7)3-11(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUOFFYKXUXWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization via Hydrazine Derivatives
The key step in constructing the triazolo[4,3-a]pyrimidine system is the cyclization of hydrazine-containing intermediates with suitable electrophiles. This is typically achieved by:
- Reacting 5-bromo-2-hydrazinylpyrimidine derivatives with carbonyl compounds or orthoesters under reflux conditions.
- Cyclization promoted by oxidizing agents such as phenyliodine diacetate (PhI(OAc)₂) or N-chlorosuccinimide (NCS) to form the fused triazolo ring with high regioselectivity.
Optimization of temperature (60–80°C) and reagent stoichiometry is critical to maximize yield and purity while minimizing side reactions such as isomerization to other triazolo isomers.
Methylation Techniques
The methyl group at the 3-position is introduced by:
- Nucleophilic substitution reactions using methylating agents such as methyl iodide or dimethyl sulfate on the triazolo ring nitrogen after cyclization.
- Alternatively, methylation can occur prior to cyclization if the precursor contains a methylthio or methylsulfanyl substituent, which is then converted to the methyl group via reduction or substitution.
Bromination
Bromination at the 6-position is generally achieved by:
- Starting from a 6-bromopyrimidine precursor, ensuring the bromine is present before ring closure.
- Electrophilic bromination using brominating agents on the pyrimidine ring prior to or after triazole ring formation, depending on the stability of intermediates.
Representative Synthetic Route Example
Research Findings and Optimization Notes
- Regioselectivity: Use of NCS as an oxidant favors selective cyclization to the [4,3-a] isomer, reducing formation of undesired isomers.
- Microwave-Assisted Cyclization: Although reported for related compounds (e.g., 6-Bromo-3-(methylthio)-triazolo[4,3-a]pyridine), microwave irradiation at 150°C for 20 minutes accelerates ring closure and improves yield.
- Spectroscopic Confirmation: Structural integrity is confirmed by ¹H and ¹³C NMR, mass spectrometry, and, when possible, single-crystal X-ray diffraction showing expected bond angles and fused ring conformations.
- Yield and Purity: Optimization of reaction times and reagent ratios can improve yields to above 70%, with purity verified by chromatographic and spectroscopic methods.
Data Table: Summary of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Hydrazine substitution | Hydrazine hydrate, EtOH, reflux | 85°C, 4–6 hours |
| Cyclization oxidant | PhI(OAc)₂ or NCS | 60–80°C, 4 hours; NCS reduces toxicity |
| Methylation agent | Methyl iodide or dimethyl sulfate | Room temperature, base catalyzed |
| Microwave assistance | 150°C, 20 min | Optional; accelerates cyclization |
| Purification | Column chromatography | Silica gel, gradient elution |
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .
Applications De Recherche Scientifique
6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound with a triazole ring fused to a pyrimidine ring, making it of interest in medicinal chemistry for potential biological activities and drug development.
Scientific Research Applications
This compound has a wide array of applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
- Medicine It shows promise in developing anticancer agents because of its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Industry The compound is used in developing new materials with specific electronic properties.
This compound has potential biological activities, particularly as an antimicrobial and anticancer agent. Its structure, featuring a bromine atom and a methyl group, contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, showing promising results against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has been studied for its anticancer properties. In vitro assays demonstrate its ability to inhibit cell proliferation across several cancer cell lines. The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, the compound induces apoptosis in cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.55 | CDK inhibition |
| MCF-7 | 14.31 | Apoptosis induction |
| A549 | 7.01 | Cell cycle arrest |
Molecular docking studies reveal that the compound fits well into the active sites of CDK targets, suggesting a high binding affinity and potential for therapeutic efficacy.
Use as Bromodomain Inhibitor
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparaison Avec Des Composés Similaires
Structural Isomers and Positional Effects
Triazolo[1,5-c]pyrimidine vs. Triazolo[4,3-c]pyrimidine Derivatives
- highlights that triazolo[4,3-c]pyrimidine derivatives (e.g., compound 9 ) exhibit downfield shifts in ¹H-NMR spectra for C3-H and C5-H protons compared to triazolo[1,5-c]pyrimidine analogs (e.g., compound 8 ). For instance, the C3-H proton in compound 9 resonates at δ 8.98 ppm, while the C2-H proton in compound 8 appears at δ 8.25 ppm .
- Melting Points : Triazolo[4,3-c]pyrimidines (e.g., compound 7 , m.p. 265–267°C) generally have higher melting points than triazolo[1,5-c]pyrimidines (e.g., compound 6 , m.p. 210–212°C), attributed to differences in molecular packing and hydrogen bonding .
Substituent Influence on Spectral Properties
- The bromine atom in 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine introduces electron-withdrawing effects, which may stabilize the ring system and alter reactivity compared to non-halogenated analogs. For example, 3-pyridinyl-substituted triazolo[4,3-a]pyrimidine (CAS: 943613-36-3) shows a predicted pKa of 2.70 ± 0.12, reflecting the electron-deficient nature of the pyrimidine core .
Functionalization Strategies
Antimicrobial Activity
- Fluorophenyl- and nitrophenyl-substituted bis-triazolo[4,3-a][4,3-c]pyrimidines (e.g., compound 3f ) exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 10 µg/mL), surpassing some commercial antibiotics .
Antihypertensive Potential
- 3-Substituted triazolo[4,3-a]pyrimidine derivatives (e.g., thiosemicarbazide and oxadiazole analogs) demonstrate antihypertensive activity comparable to captopril, with EC₅₀ values in the nanomolar range .
EGFR-TK Inhibition
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | pKa (Predicted) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₇H₆BrN₃ | 228.05 | Not reported | Not reported | 6-Br, 3-CH₃ |
| 3-Pyridinyl-triazolo[4,3-a]pyrimidine | C₁₁H₇BrN₄ | 275.1 | Not reported | 2.70 ± 0.12 | 3-Pyridinyl |
| Bis-triazolo[4,3-a][4,3-c]pyrimidine (3f) | C₁₆H₁₀F₂N₆ | 348.3 | 265–267 | Not reported | 4'-Fluorophenyl |
| 5,7-Dimethyl-3-(2-phenoxyethylsulfanyl)-triazolo[4,3-a]pyrimidine | C₁₅H₁₆N₄OS | 324.4 | Not reported | Not reported | 5,7-CH₃, 3-SCH₂CH₂OPh |
Key Research Findings
Positional Isomerism : The triazolo ring’s fusion position ([4,3-a] vs. [1,5-c]) significantly impacts NMR chemical shifts and thermal stability .
Substituent Effects : Bromine and methyl groups enhance electrophilicity and bioactivity , as seen in antimicrobial and antihypertensive applications .
Synthetic Efficiency : Solvent-free and IL-catalyzed methods improve yields (>90%) for triazolo-pyrimidine derivatives compared to traditional reduction routes .
Activité Biologique
6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its unique structure, featuring a bromine atom and a methyl group, contributes to its reactivity and biological properties. This article reviews the biological activity of this compound, supported by research findings and data tables.
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : Approximately 270.08 g/mol
The compound's structure allows for various chemical reactions, including nucleophilic substitutions and cyclization reactions. The bromine atom at the 6-position is particularly reactive, facilitating the synthesis of derivatives with enhanced biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has been extensively studied for its anticancer properties. In vitro assays demonstrate its ability to inhibit cell proliferation across several cancer cell lines. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, the compound induces apoptosis in cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.55 | CDK inhibition |
| MCF-7 | 14.31 | Apoptosis induction |
| A549 | 7.01 | Cell cycle arrest |
The primary mechanism through which this compound exerts its effects is through interaction with molecular targets such as CDKs. Molecular docking studies reveal that the compound fits well into the active sites of these targets, suggesting a high binding affinity and potential for therapeutic efficacy.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 8.55 µM.
- MCF-7 Cell Line Evaluation : Another investigation revealed that the compound induced apoptosis in MCF-7 cells with an IC50 value of 14.31 µM, indicating its potential as a breast cancer treatment.
Comparative Analysis
To contextualize the biological activity of this compound within its chemical family, we can compare it to structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 8.55 (HeLa) |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | 25 (MCF-7) |
| Pyrazolo[4,3-e][1,2,4]triazolo | Moderate Antimicrobial | N/A |
Q & A
Q. What are the primary synthetic routes for 6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine?
Methodological Answer: The synthesis typically involves cyclization reactions of brominated pyrimidine precursors. For example, 6-bromomethylpyrimidine derivatives can undergo nucleophilic substitution or transition metal-catalyzed cross-coupling to form the triazolopyrimidine core. Key steps include:
- Cyclization : Using hydrazine derivatives to form the triazole ring, followed by bromination at the 6-position.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
Validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .
Q. How is the compound characterized structurally?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and confirms regiochemistry of bromine substitution (e.g., C–Br bond length ~1.89 Å).
- NMR spectroscopy : H NMR distinguishes methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~8.0–9.0 ppm). C NMR identifies sp-hybridized carbons adjacent to bromine (δ ~150–160 ppm).
- Elemental analysis : Validates %C, %H, %N within ±0.4% of theoretical values.
Cross-referencing with crystallographic data (CCDC entries) ensures accuracy .
Q. What are the solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Solubility profiles should be tested via UV-Vis spectroscopy at varying pH (e.g., 2–12).
- Stability : Store under inert gas (argon) at –20°C. Degradation studies via HPLC (C18 columns, acetonitrile/water mobile phase) monitor stability under light, heat, and humidity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst screening : Pd(PPh) or CuI for cross-coupling reactions, with microwave-assisted synthesis (100–150°C, 30 min) reducing side products.
- Solvent optimization : Use DMF or THF for better reagent solubility.
- In-line analytics : Employ LC-MS to track intermediates and adjust stoichiometry in real-time.
Yields >70% are achievable with <5% impurities when using gradient elution purification .
Q. How does bromine substitution influence the compound’s electronic and biological properties?
Methodological Answer:
- Electronic effects : Bromine’s electron-withdrawing nature reduces HOMO-LUMO gaps (calculated via DFT). UV-Vis spectra (λ ~270–300 nm) correlate with conjugation changes.
- Biological activity : Bromine enhances binding to kinase ATP pockets (e.g., CDK2 inhibition assays). Test via fluorescence polarization or SPR-based binding assays at varying concentrations (IC determination) .
Q. How can computational modeling guide derivative design?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PDB: 1H1S). Focus on halogen bonding between bromine and backbone carbonyls.
- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using partial least squares regression. Validate with in vitro data .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) using identical protocols (ATP concentration, incubation time).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo studies .
Q. What strategies mitigate regioselectivity challenges during synthesis?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the 6-position.
- Lewis acid catalysis : Use ZnCl or BF-EtO to stabilize transition states in cyclization steps.
Monitor reaction progress via TLC (silica GF) with UV visualization at 254 nm .
Data Analysis & Validation
Q. How to address discrepancies in purity reports from different suppliers?
Methodological Answer:
- Multi-technique validation : Combine HPLC (≥95% purity), H NMR (integration of impurity peaks), and elemental analysis.
- Batch comparison : Request certificates of analysis (CoA) and replicate tests on the same instrumentation (e.g., Agilent 1260 Infinity HPLC).
- Third-party verification : Submit samples to independent labs for LC-HRMS and X-ray diffraction .
Q. What are best practices for reproducibility in biological assays?
Methodological Answer:
- Positive controls : Include staurosporine for kinase assays or doxorubicin for cytotoxicity.
- Data normalization : Express results as % inhibition relative to vehicle-treated controls.
- Blinded experiments : Assign compound codes to avoid bias in IC calculations.
Publish raw data (e.g., dose-response curves) in supplementary materials for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
